molecular formula C18H20N6O2S2 B5527767 N-(5-methyl-2-pyridinyl)-6-[4-(2-thienylsulfonyl)-1-piperazinyl]-3-pyridazinamine

N-(5-methyl-2-pyridinyl)-6-[4-(2-thienylsulfonyl)-1-piperazinyl]-3-pyridazinamine

Cat. No. B5527767
M. Wt: 416.5 g/mol
InChI Key: FCTZUHXINYLPAH-UHFFFAOYSA-N
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Description

This compound is part of a class of chemicals known for their complex synthesis and diverse chemical properties, making them of interest in various scientific fields. While the specific compound "N-(5-methyl-2-pyridinyl)-6-[4-(2-thienylsulfonyl)-1-piperazinyl]-3-pyridazinamine" does not appear directly in the literature, the related chemical families such as pyridazines, piperazines, and thienyl compounds have been extensively studied for their potential applications in pharmaceuticals and materials science.

Synthesis Analysis

Synthesis of pyridazine derivatives involves complex chemical reactions, starting from simpler compounds like cyano-5,6-dimethyl-3-pyridazinone, which through reactions with aromatic aldehydes and subsequent reactions, can lead to the formation of various pyridazine and thieno[2,3-c]pyridazine derivatives (Gaby et al., 2003). These steps include condensations, cycloalkylations, and nucleophilic substitution reactions, indicative of the complex synthetic routes possible for related compounds.

Molecular Structure Analysis

The molecular structure of pyridazine and related compounds reveals interesting features such as the presence of nitrogen atoms in the ring structure, which significantly affects their electronic and spatial configuration. This configuration can influence the compound's reactivity and interaction with biological targets (Georges et al., 1989).

Chemical Reactions and Properties

Pyridazine derivatives participate in a wide range of chemical reactions, such as nucleophilic substitution, which can alter their chemical properties significantly. These reactions enable the derivation of numerous compounds with varied biological activities and chemical properties, demonstrating the versatility of pyridazine-based chemistry (Deeb et al., 2006).

properties

IUPAC Name

N-(5-methylpyridin-2-yl)-6-(4-thiophen-2-ylsulfonylpiperazin-1-yl)pyridazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O2S2/c1-14-4-5-15(19-13-14)20-16-6-7-17(22-21-16)23-8-10-24(11-9-23)28(25,26)18-3-2-12-27-18/h2-7,12-13H,8-11H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCTZUHXINYLPAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-methylpyridin-2-yl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazin-3-amine

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